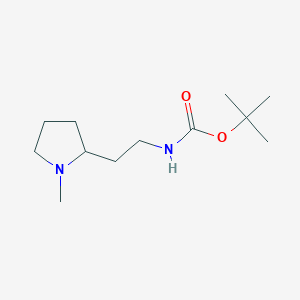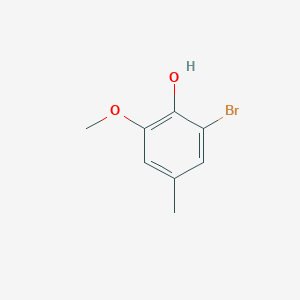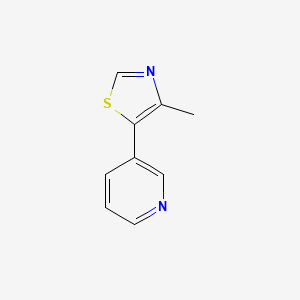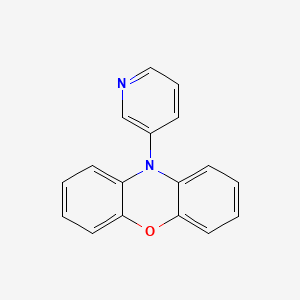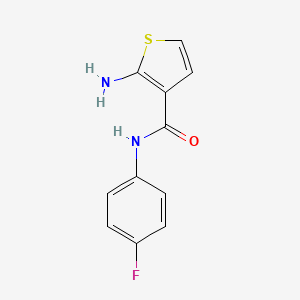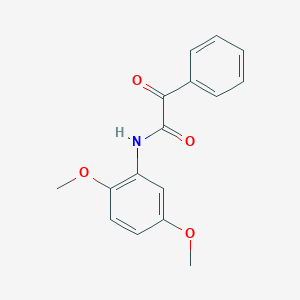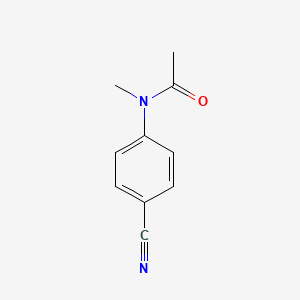
2-Fluoroethyl (3,5-dimethoxyphenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoroethyl (3,5-dimethoxyphenyl)carbamate is an organic compound with the molecular formula C11H14FNO4. It belongs to the class of carbamates, which are esters of carbamic acid. This compound is characterized by the presence of a fluoroethyl group and a dimethoxyphenyl group attached to the carbamate moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoroethyl (3,5-dimethoxyphenyl)carbamate typically involves the reaction of 3,5-dimethoxyaniline with 2-fluoroethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve recrystallization or chromatography techniques to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoroethyl (3,5-dimethoxyphenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine group.
Substitution: Nucleophilic substitution reactions can replace the fluoroethyl group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amines.
Substitution: Various substituted carbamates depending on the nucleophile used.
Applications De Recherche Scientifique
2-Fluoroethyl (3,5-dimethoxyphenyl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: The compound can be used in the production of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-Fluoroethyl (3,5-dimethoxyphenyl)carbamate involves its interaction with biological molecules. The fluoroethyl group can undergo metabolic activation to form reactive intermediates that can covalently modify proteins or nucleic acids. This modification can lead to the inhibition of enzyme activity or alteration of cellular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Fluoroethyl (2,5-dimethoxyphenyl)carbamate
- 2-Fluoroethyl (4-methoxyphenyl)carbamate
- 2-Fluoroethyl (3,4-dimethoxyphenyl)carbamate
Uniqueness
2-Fluoroethyl (3,5-dimethoxyphenyl)carbamate is unique due to the specific positioning of the methoxy groups on the phenyl ring, which can influence its reactivity and interaction with biological targets. The presence of the fluoroethyl group also imparts distinct chemical properties that can be exploited in various applications.
Propriétés
Numéro CAS |
89078-30-8 |
|---|---|
Formule moléculaire |
C11H14FNO4 |
Poids moléculaire |
243.23 g/mol |
Nom IUPAC |
2-fluoroethyl N-(3,5-dimethoxyphenyl)carbamate |
InChI |
InChI=1S/C11H14FNO4/c1-15-9-5-8(6-10(7-9)16-2)13-11(14)17-4-3-12/h5-7H,3-4H2,1-2H3,(H,13,14) |
Clé InChI |
AQWJPLLABSQUGS-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1)NC(=O)OCCF)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


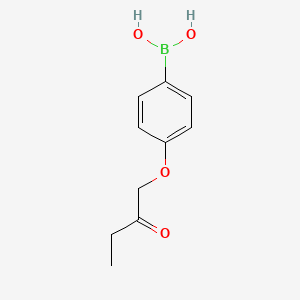
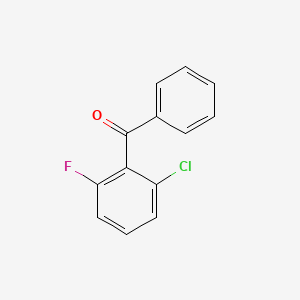
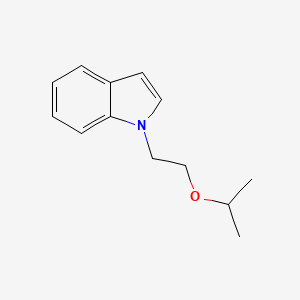
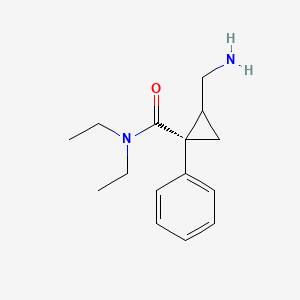
![5-((4-fluorobenzyl)thio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14129076.png)
